molecular formula C22H22ClNO5 B11392981 6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11392981
M. Wt: 415.9 g/mol
InChI Key: DWFKDPDWBMLJME-UHFFFAOYSA-N
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Description

6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, dimethoxybenzyl moiety, and a chromeno-oxazin ring system. Its molecular formula is C23H24ClNO4.

Preparation Methods

The synthesis of 6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzyl chloride and 6-chloro-4-ethyl-2H-chromene-2-one.

    Formation of Intermediate: The 3,4-dimethoxybenzyl chloride is reacted with 6-chloro-4-ethyl-2H-chromene-2-one under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity.

Chemical Reactions Analysis

6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:

    6-chloro-9-(3,4-dimethoxybenzyl)-2-methoxyacridine hydrochloride: This compound shares a similar benzyl and chloro group but differs in its acridine structure.

    1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound has a similar dimethoxybenzyl moiety but differs in its isoquinoline structure.

The uniqueness of this compound lies in its specific chromeno-oxazin ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClNO5

Molecular Weight

415.9 g/mol

IUPAC Name

6-chloro-9-[(3,4-dimethoxyphenyl)methyl]-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22ClNO5/c1-4-14-8-20(25)29-21-15(14)9-17(23)22-16(21)11-24(12-28-22)10-13-5-6-18(26-2)19(7-13)27-3/h5-9H,4,10-12H2,1-3H3

InChI Key

DWFKDPDWBMLJME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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